3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol
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Overview
Description
3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a morpholine ring attached to a phenol group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol typically involves the reaction of 3-methyl-4-aminophenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in methanol with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- (E)-methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
Uniqueness
3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90037-38-0 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-4-(morpholin-4-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H16N2O2/c1-10-8-11(15)2-3-12(10)13-9-14-4-6-16-7-5-14/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
AIEFUGPRXKBVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=CN2CCOCC2 |
Origin of Product |
United States |
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